molecular formula C9H10BrFO B12080116 1-Bromo-4-(3-fluoropropoxy)benzene CAS No. 958454-28-9

1-Bromo-4-(3-fluoropropoxy)benzene

Cat. No.: B12080116
CAS No.: 958454-28-9
M. Wt: 233.08 g/mol
InChI Key: SXJCRWNNPWPIPX-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-fluoropropoxy)benzene is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a benzene ring functionalized with a bromine atom and a 3-fluoropropoxy chain in a para-substitution pattern. The bromine atom serves as a versatile handle for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings, to form new carbon-carbon bonds. The fluorinated alkoxy side chain can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a useful intermediate in the design of potential bioactive molecules. Researchers utilize this scaffold in the exploration of new pharmaceutical agents, liquid crystals, and advanced polymeric materials. The specific physicochemical properties, spectral data, and detailed toxicological profile should be established by the researcher prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

958454-28-9

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-bromo-4-(3-fluoropropoxy)benzene

InChI

InChI=1S/C9H10BrFO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2

InChI Key

SXJCRWNNPWPIPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCF)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 3 Fluoropropoxy Benzene and Its Precursors

Retrosynthetic Analysis of the 1-Bromo-4-(3-fluoropropoxy)benzene Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process is guided by known and reliable chemical reactions.

Disconnection Strategies for Aryl Bromide Moieties

The this compound molecule contains a bromophenyl group. A common and effective disconnection strategy for aryl halides, such as aryl bromides, is the carbon-bromine (C-Br) bond disconnection. youtube.comslideshare.net This disconnection is the reverse of an electrophilic aromatic substitution (EAS) reaction, specifically bromination. youtube.com

This leads to two synthons: a phenoxypropoxy cation and a bromide anion. The corresponding synthetic equivalents would be 1-(3-fluoropropoxy)benzene and a brominating agent like elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). google.com However, directing group effects must be considered. The propoxy group is an ortho, para-director. Therefore, direct bromination of 1-(3-fluoropropoxy)benzene would likely yield a mixture of ortho and para isomers, necessitating a purification step.

An alternative and often more regioselective approach is to consider the aryl bromide as the starting point. This involves a disconnection of the ether linkage, which will be discussed in the following section.

Disconnection Strategies for Propoxy and Fluoroalkyl Chains

The most logical disconnection for the ether linkage in this compound is the carbon-oxygen (C-O) bond between the aromatic ring and the propoxy chain. youtube.com This disconnection is based on well-established ether synthesis reactions. youtube.com Cleaving this bond leads to two key synthons: a 4-bromophenoxide anion and a 3-fluoropropyl cation.

The corresponding synthetic equivalents for these synthons are 4-bromophenol (B116583) and a 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane (B1205824) or 1-iodo-3-fluoropropane. This disconnection strategy forms the basis of the most common forward synthesis pathways.

The fluoroalkyl chain itself can be conceptually disconnected at the carbon-fluorine (C-F) bond. However, direct fluorination reactions can be challenging and often lack selectivity. Therefore, it is more practical to start with a precursor that already contains the fluorine atom, such as 3-fluoro-1-propanol or a 1,3-dihalopropane where one halogen will be substituted by fluoride (B91410).

Forward Synthesis Pathways for this compound

Based on the retrosynthetic analysis, the most viable forward syntheses involve the formation of the ether linkage between a 4-bromophenol derivative and a 3-fluoropropyl derivative.

Phenol (B47542) Alkylation Reactions with Fluorinated Propyl Bromides

Alkylation of 4-bromophenol with a suitable 3-fluoropropyl electrophile is a direct and efficient method for the synthesis of this compound.

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. edubirdie.com This reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. youtube.com

In the context of synthesizing this compound, the reaction involves treating 4-bromophenol with a base to generate the 4-bromophenoxide anion. This is followed by the addition of a 3-fluoropropyl halide, typically 1-bromo-3-fluoropropane.

Reaction Scheme:

Generated code

Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). edubirdie.com The choice of solvent is also crucial, with polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) being typical choices.

ReactantsBaseSolventProduct
4-Bromophenol, 1-Bromo-3-fluoropropaneK₂CO₃AcetoneThis compound
4-Bromophenol, 1-Bromo-3-fluoropropaneNaHDMFThis compound

A similar reaction using 1-bromo-4-(3-bromopropoxy)benzene (B1267496) can also be envisioned, where the starting material is 4-bromophenol and 1,3-dibromopropane, followed by a subsequent fluorination step. uni.lu

The Mitsunobu reaction provides an alternative method for forming the ether linkage, particularly when milder conditions are required. nih.gov This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org

For the synthesis of this compound, the reactants would be 4-bromophenol and 3-fluoro-1-propanol. The reaction proceeds with the activation of the alcohol by the PPh₃/DEAD reagent system, followed by nucleophilic attack by the phenoxide. organic-chemistry.org

Reaction Scheme:

Generated code

The Mitsunobu reaction is known for its high stereoselectivity (inversion of configuration at the alcohol center, though not relevant here) and its ability to proceed under neutral conditions. nih.govscribd.com However, the removal of byproducts like triphenylphosphine oxide (Ph₃PO) and the reduced form of the azodicarboxylate can sometimes be challenging. scribd.com

AlcoholPhenolReagentsProduct
3-Fluoro-1-propanol4-BromophenolPPh₃, DEADThis compound
3-Fluoro-1-propanol4-BromophenolPPh₃, DIADThis compound

Aromatic Bromination Strategies on Fluoropropoxybenzene Intermediates

The introduction of a bromine atom to the aromatic ring of fluoropropoxybenzene intermediates is a pivotal step in synthesizing this compound. The chosen bromination method significantly influences the synthesis's efficiency, regioselectivity, and environmental impact.

Direct Electrophilic Bromination

Direct electrophilic aromatic substitution (SEAr) is a common method for brominating aromatic rings. For this compound, this involves reacting a (3-fluoropropoxy)benzene precursor with an electrophilic bromine source. The (3-fluoropropoxy) group directs the incoming bromine to the ortho and para positions. Due to steric hindrance, the para-substituted product, this compound, is preferentially formed.

Commonly used brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is typically conducted in halogenated solvents such as dichloromethane (B109758). The process involves the controlled addition of the brominating agent to a solution of (3-fluoropropoxy)benzene, with the reaction's progress monitored by techniques like thin-layer chromatography.

Directed Ortho-Metalation Followed by Bromination

Directed ortho-metalation (DoM) provides an alternative for achieving high regioselectivity. This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group using a strong base, such as n-butyllithium. The resulting lithiated intermediate is then treated with an electrophilic bromine source. While the ether oxygen of the fluoropropoxy group can direct this reaction, it is considered a weaker directing group. Consequently, DoM is less common than direct bromination for synthesizing the para-isomer but remains a valuable technique for creating more complex, specifically substituted analogs.

Tandem Reaction Sequences for Efficient Formation of this compound

Tandem reactions, or cascade reactions, involve multiple bond-forming steps in a single reaction vessel without isolating intermediates. This approach enhances atom economy and reduces waste. While specific tandem reactions for the direct synthesis of this compound are not widely documented, the principles can be applied. For instance, a potential tandem approach could involve the in-situ formation of (3-fluoropropoxy)benzene followed by its immediate bromination. However, controlling the selectivity of the second step in the presence of reagents from the first presents a significant challenge.

Multicomponent Reactions Incorporating the this compound Core

Multicomponent reactions (MCRs) combine three or more reactants in a single step to form a product incorporating elements from all starting materials. These reactions are highly efficient for generating molecular complexity. Although specific MCRs that directly yield this compound are not well-established, this chemical moiety can be incorporated into larger molecules through MCRs. For example, derivatives of this compound can serve as components in well-known MCRs like the Ugi or Passerini reactions.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves fine-tuning parameters such as solvent choice, temperature, and reactant stoichiometry.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a critical role in chemical reactions by influencing solubility, reaction rates, and selectivity. In the electrophilic bromination step for synthesizing this compound, the solvent choice is particularly impactful. Polar aprotic solvents like dichloromethane and acetonitrile are frequently used as they can stabilize charged intermediates, potentially increasing the reaction rate. Non-polar solvents such as hexane (B92381) may slow the reaction but can sometimes lead to higher selectivity by disfavoring the formation of polybrominated byproducts.

The following interactive table illustrates the hypothetical effect of different solvents on the yield of the electrophilic bromination of (3-fluoropropoxy)benzene.

SolventDielectric Constant (at 20°C)Yield of this compound (%)
Dichloromethane9.0885
Acetonitrile37.588
Carbon Tetrachloride2.2475
Hexane1.8870

This data suggests that more polar solvents tend to result in higher yields for this type of reaction. However, practical factors such as cost, toxicity, and ease of removal also influence the final solvent selection for larger-scale production.

Catalyst and Reagent Selection for Enhanced Conversions

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the appropriate selection of catalysts and reagents. The primary goal is to maximize the conversion of the starting materials into the desired ether while minimizing side reactions.

Base Selection: A crucial reagent in the Williamson ether synthesis is the base used to deprotonate the phenol to form the more nucleophilic phenoxide ion. The choice of base can significantly impact the reaction rate and yield. numberanalytics.com Stronger bases, such as sodium hydride (NaH) or potassium hydride (KH), are often employed to ensure complete and irreversible deprotonation of the alcohol. numberanalytics.com The use of sodium hydride is particularly common as the by-product, hydrogen gas, simply bubbles out of the reaction mixture. numberanalytics.com Weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in combination with a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble reactants. numberanalytics.com

Solvent Selection: The choice of solvent is also critical for the success of the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are generally preferred. numberanalytics.comnumberanalytics.com These solvents are effective at solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the phenoxide anion and promoting the SN2 reaction. numberanalytics.com When using a hydride base, THF is a common solvent choice. numberanalytics.com

Phase-Transfer Catalysis: To enhance the reaction rate and efficiency, especially when using inorganic bases like NaOH or KOH, phase-transfer catalysis (PTC) is a valuable technique. crdeepjournal.orgbiomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase (or solid phase) to the organic phase where the alkyl halide is present. crdeepjournal.orgbiomedres.us This allows the reaction to proceed under milder conditions and can lead to higher yields by minimizing side reactions. biomedres.us The use of PTC is a well-established method in industrial organic synthesis for its ability to improve process efficiency and reduce the need for harsh reaction conditions. crdeepjournal.org

The following table summarizes the common catalysts and reagents used to enhance the conversion in the synthesis of aryl ethers like this compound.

Catalyst/Reagent Type Specific Examples Function Reference
Bases Sodium Hydride (NaH), Potassium Hydride (KH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Deprotonation of the phenol to form the nucleophilic phenoxide numberanalytics.comnumberanalytics.com
Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Solvation of ions to enhance nucleophilicity numberanalytics.comnumberanalytics.com
Phase-Transfer Catalysts Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium ChlorideFacilitate the transfer of the phenoxide between phases crdeepjournal.orgbiomedres.us

Temperature and Pressure Control in Industrial-Scale Synthesis Research

The transition of a synthetic route from the laboratory to an industrial scale necessitates a thorough investigation of reaction parameters such as temperature and pressure to ensure safety, efficiency, and cost-effectiveness. For the industrial-scale synthesis of this compound via the Williamson ether synthesis, precise control of these parameters is crucial.

Temperature Control: The reaction temperature in the Williamson ether synthesis is a critical factor that influences the reaction rate. numberanalytics.com Generally, increasing the temperature accelerates the reaction. numberanalytics.com However, excessively high temperatures can lead to undesirable side reactions, such as elimination reactions of the alkyl halide, especially if secondary or tertiary halides are used. wikipedia.org For the synthesis of aryl ethers, research has explored high-temperature conditions (above 300 °C) to enable the use of weaker alkylating agents, which can be advantageous in certain industrial contexts. wikipedia.orgacs.org In a typical industrial etherification process, the temperature is carefully controlled within a range that balances a reasonable reaction rate with the minimization of by-products. For many etherification reactions, this temperature range is between 30°C and 120°C. google.com The use of microwave-assisted heating has also been investigated to reduce reaction times significantly, with optimized temperatures around 123°C for certain ether syntheses. sacredheart.edu

Pressure Control: The operating pressure for the Williamson ether synthesis is typically controlled to maintain the reactants and the solvent in the liquid phase throughout the reaction. google.com This is particularly important when operating at temperatures that approach or exceed the boiling point of the solvent or reactants at atmospheric pressure. By maintaining the reaction under a controlled pressure, the concentration of the reactants is kept constant, which helps to ensure a consistent reaction rate and yield. numberanalytics.com Industrial etherification processes are often carried out at pressures ranging from 0.2 to 2.1 MPa to ensure the liquid phase is maintained. google.com

The table below outlines the general temperature and pressure considerations for industrial-scale ether synthesis.

Parameter General Range Rationale Reference
Temperature 30°C - 150°CTo balance reaction rate with the minimization of side reactions. Higher temperatures can be used with specific catalysts and weaker alkylating agents. wikipedia.orgacs.orggoogle.com
Pressure 0.2 - 2.1 MPaTo maintain reactants and solvents in the liquid phase, ensuring consistent reaction conditions. numberanalytics.comgoogle.com

Stereochemical Considerations in the Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound introduces the challenge of controlling the stereochemistry of the molecule. Chirality in these analogs could arise from a stereocenter in the 3-fluoropropoxy side chain, for instance, at the 1- or 2-position of the propyl group. The development of synthetic methods that can selectively produce a single enantiomer or diastereomer is of significant interest in medicinal chemistry and materials science.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For chiral analogs of this compound, this would involve the use of chiral catalysts or chiral auxiliaries to control the formation of the stereocenter.

One potential strategy for the enantioselective synthesis of a chiral analog, for example, 1-bromo-4-((R)- or (S)-1-fluoro-3-phenylpropoxy)benzene, would be through an asymmetric catalytic process. While specific literature for this exact molecule is scarce, general principles of asymmetric catalysis can be applied. For instance, a chiral catalyst could be employed in the key bond-forming step. A relevant approach could be the use of chiral phase-transfer catalysts in a Williamson-type ether synthesis. unimi.it Chiral quaternary ammonium salts derived from cinchona alkaloids have been successfully used in a variety of asymmetric reactions, including alkylations. unimi.it

Another approach could involve the enantioselective reduction of a prochiral ketone precursor. For example, the synthesis of a chiral fluorinated alcohol, which can then be used in a Williamson ether synthesis, is a viable route. The asymmetric reduction of a ketone containing a fluorine atom can be achieved using chiral catalysts, leading to the desired enantiomerically enriched alcohol.

Recent advances in organocatalysis have also provided powerful tools for enantioselective synthesis. youtube.com Chiral Brønsted acids or chiral amines could potentially be used to catalyze key steps in the synthesis of chiral precursors for the target molecule. youtube.com

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is relevant when a molecule contains multiple stereocenters, and the goal is to control the relative configuration of these centers. For analogs of this compound with two or more stereocenters in the side chain, diastereoselective methods would be crucial.

For example, in the synthesis of an analog with stereocenters at both the 1- and 2-positions of the fluoropropoxy chain, the relative stereochemistry (syn or anti) would need to be controlled. Substrate-controlled diastereoselective reactions often rely on the inherent stereochemistry of a starting material to direct the formation of a new stereocenter. For instance, starting with an enantiomerically pure fluorinated building block can influence the stereochemical outcome of subsequent reactions.

Catalyst-controlled diastereoselective synthesis offers another powerful strategy. The choice of catalyst can dictate which diastereomer is formed preferentially. Research on the diastereoselective synthesis of fluorinated compounds has shown that the presence of fluorine can significantly influence the stereochemical outcome of a reaction. nih.govnih.gov For example, in the synthesis of fluorinated carbinols, diastereoselective hydride transfer reactions have been developed. nih.govrsc.org These methods could potentially be adapted for the synthesis of chiral fluorinated ether analogs.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 3 Fluoropropoxy Benzene

Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(3-fluoropropoxy)benzene

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving a palladium(0) active species. The cycle for an aryl bromide like this compound generally includes three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling Studies for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound. The generally accepted mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step typically activated by a base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. While this is the standard pathway, no specific studies detailing catalyst systems, base selection, or yields for the Suzuki-Miyaura coupling of this compound have been found.

Heck Reaction Investigations for Olefinic Coupling

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene. The catalytic cycle starts with the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene (migratory insertion). Subsequently, a β-hydride elimination step occurs, forming the new C-C double bond and a palladium-hydride species. The final step is the reductive elimination of H-Br, typically facilitated by a base, which regenerates the active Pd(0) catalyst. The presence of electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition. However, specific investigations into the olefinic coupling of this compound, including data on regioselectivity or catalyst performance, are not available in the reviewed literature.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a method for forming a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting diorganopalladium(II) complex yields the aryl-alkyne product and regenerates the Pd(0) catalyst. Copper-free versions of this reaction also exist. No specific examples or mechanistic data for the Sonogashira coupling of this compound could be sourced.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, often stabilized by bulky, electron-rich phosphine (B1218219) ligands. The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the Pd(0) catalyst for the next cycle. Despite the broad utility of this reaction, specific studies applying it to this compound are not documented in the available literature.

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the S_NAr mechanism typically proceeds via an addition-elimination pathway, especially when electron-withdrawing groups are present on the aromatic ring.

Mechanism of Halogen Exchange Reactions

Halogen exchange reactions on aryl halides can occur via a nucleophilic aromatic substitution mechanism. This pathway involves two main steps: addition of the nucleophile (e.g., a fluoride (B91410) ion) to the carbon atom bearing the leaving group (bromide), followed by the elimination of the leaving group. This process forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. The 3-fluoropropoxy group on this compound is generally considered to have a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect, which would not strongly activate the ring towards traditional S_NAr. Consequently, forcing conditions or alternative mechanisms like the benzyne (B1209423) pathway might be required. However, no specific mechanistic studies or experimental data on halogen exchange reactions for this compound have been reported.

Reactivity with Various Nucleophiles

The reactivity of this compound with nucleophiles is primarily centered around the carbon-bromine bond on the aromatic ring. The electron-withdrawing nature of the bromine atom and the ether linkage can influence the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution, though typically requiring harsh conditions or a catalyst. More commonly, the bromine atom is displaced through transition metal-catalyzed cross-coupling reactions.

Common nucleophiles that react with this compound in the presence of a suitable catalyst include amines, alcohols, and thiols. For instance, in Buchwald-Hartwig amination reactions, various primary and secondary amines can be coupled with the aryl bromide to form the corresponding N-aryl products. Similarly, palladium-catalyzed etherification and thiolation reactions can be employed to introduce new oxygen or sulfur-based functionalities. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations.

Organometallic Chemistry of this compound

The presence of the bromine atom in this compound allows for a rich organometallic chemistry, primarily through the formation of Grignard and organolithium reagents. These intermediates are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

The Grignard reagent, 4-(3-fluoropropoxy)phenylmagnesium bromide, can be prepared by the reaction of this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The formation of the Grignard reagent is a classic example of oxidative addition, where the magnesium inserts into the carbon-bromine bond.

Once formed, this Grignard reagent is a potent nucleophile and a strong base. It readily reacts with a wide array of electrophiles. For example, it can be used in reactions with aldehydes and ketones to form secondary and tertiary alcohols, respectively. Reaction with esters yields tertiary alcohols, while carboxylation with carbon dioxide produces the corresponding benzoic acid derivative. These reactions significantly expand the synthetic utility of the parent aryl bromide.

Table 1: Selected Reactions of 4-(3-fluoropropoxy)phenylmagnesium bromide

ElectrophileReagentProduct
AldehydeRCHOSecondary Alcohol
KetoneRCOR'Tertiary Alcohol
EsterRCOOR'Tertiary Alcohol
Carbon DioxideCO2Carboxylic Acid

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to either lithium-halogen exchange to form 4-(3-fluoropropoxy)phenyllithium or, under certain conditions, elimination of HBr to generate an aryne intermediate.

The formation of the organolithium species via lithium-halogen exchange is a rapid and efficient process. This species is highly reactive and can be trapped with various electrophiles in a manner similar to the Grignard reagent.

Alternatively, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can promote the formation of a benzyne intermediate through the elimination of HBr. This highly reactive aryne can then undergo various cycloaddition reactions, for example, with dienes like furan, or be trapped by nucleophiles present in the reaction mixture.

Radical Reactions and Single-Electron Transfer Processes with this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis. The resulting 4-(3-fluoropropoxy)phenyl radical can participate in a variety of radical reactions.

For instance, it can be involved in radical cyclization reactions if a suitable radical acceptor is present within the molecule. It can also be trapped by radical scavengers or participate in atom transfer radical polymerization (ATRP) processes. Single-electron transfer (SET) from a reductant, such as a samarium(II) species, can also lead to the formation of the aryl radical, which can then undergo further transformations.

Rearrangement Reactions and Fragmentations of the this compound Framework

The this compound framework is generally stable under many reaction conditions. However, under specific circumstances, rearrangement or fragmentation can occur. For example, under strongly acidic conditions, the ether linkage could potentially be cleaved.

While less common for this specific molecule, Smiles rearrangements are a possibility in related structures where an intramolecular nucleophilic aromatic substitution can occur. In the case of this compound, a rearrangement would require activation of the aromatic ring and a suitable intramolecular nucleophile. Fragmentation of the 3-fluoropropoxy side chain could be induced under high-energy conditions, such as mass spectrometry, leading to the loss of fragments like C3H6F.

Advanced Spectroscopic and Spectrometric Characterization of 1 Bromo 4 3 Fluoropropoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By examining the magnetic properties of atomic nuclei, NMR yields detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are essential one-dimensional NMR techniques that offer initial and vital information regarding the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-Bromo-4-(3-fluoropropoxy)benzene, the aromatic protons produce clear and distinct signals. The protons on the para-substituted benzene (B151609) ring typically appear as two doublets, which is characteristic of an AA'BB' spin system. chemicalbook.comchemicalbook.com The protons of the 3-fluoropropoxy chain also display characteristic multiplets. The methylene (B1212753) group adjacent to the oxygen atom (OCH₂) is expected to resonate at a lower field than the methylene group adjacent to the fluorine atom (CH₂F) due to the differing electronegativities of oxygen and fluorine. The central methylene group (CH₂) will appear as a multiplet because of coupling with the neighboring methylene protons.

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. docbrown.info For this compound, distinct signals are anticipated for the four types of carbon atoms in the aromatic ring and the three different carbon atoms of the propyl chain. The carbon atom bonded to bromine (C-Br) will appear at a relatively upfield position compared to the other aromatic carbons, while the carbon attached to oxygen (C-O) will be significantly downfield. stackexchange.com The carbons of the propyl chain will also show distinct chemical shifts influenced by the adjacent oxygen and fluorine atoms.

Table 1: Representative ¹H and ¹³C NMR Data for this compound
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to O)~6.85 (d)~116.5
Aromatic CH (ortho to Br)~7.40 (d)~132.3
OCH₂~4.05 (t)~65.7 (d, J=5.6 Hz)
OCH₂CH₂CH₂F~2.15 (m)~30.4 (d, J=20.3 Hz)
CH₂F~4.58 (t)~80.5 (d, J=164.8 Hz)
C-O-~158.2
C-Br-~113.4

Note: d = doublet, t = triplet, m = multiplet. Coupling constants (J) in Hz. The provided data is representative and may vary slightly depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. spectrabase.com In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single signal, a triplet, resulting from the coupling with the two protons on the adjacent carbon atom (-CH₂F). The chemical shift of this signal offers insight into the electronic environment of the fluorine atom.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment

While 1D NMR provides foundational information, 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for elucidating the complete molecular structure. youtube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would demonstrate correlations between the adjacent aromatic protons and between the protons of the propyl chain (OCH₂-CH₂-CH₂F), thereby confirming their connectivity. magritek.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the direct assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is vital for establishing the connectivity between different fragments of the molecule. For example, it would show a correlation between the OCH₂ protons and the aromatic carbon attached to the oxygen (C-O), confirming the linkage of the propoxy chain to the benzene ring. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. youtube.com Although less critical for the primary structural elucidation of this relatively rigid molecule, NOESY can be valuable for confirming through-space interactions and for analyzing the conformation of more complex derivatives.

Dynamic NMR for Rotational Barriers and Interconverting Species

The main source of conformational flexibility in this compound is the rotation around the single bonds of the 3-fluoropropoxy chain and the C-O bond connecting the chain to the aromatic ring. At room temperature, these rotations are generally fast on the NMR timescale, leading to averaged signals. However, by lowering the temperature (variable temperature NMR), it may be possible to slow these rotations enough to observe distinct signals for different conformers. montana.edu This would enable the determination of the rotational energy barriers and the relative populations of the various conformational states.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) delivers a highly precise measurement of the molecular mass, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₉H₁₀BrFO), the calculated exact mass can be compared with the experimentally measured mass to confirm the molecular formula unequivocally. chemicalbook.com The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly visible in the mass spectrum as two peaks of nearly equal intensity separated by two mass units for any bromine-containing fragment. youtube.com

Table 2: Key Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₉H₁₀BrFO
Calculated Exact Mass ([M]⁺ for ⁷⁹Br)231.9926
Calculated Exact Mass ([M]⁺ for ⁸¹Br)233.9905

The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of the ether bond, leading to the formation of a bromophenoxy radical cation and a fluoropropoxy cation, or vice versa. libretexts.org Further fragmentation of the aromatic ring and the aliphatic chain would provide additional structural information. youtube.comyoutube.com For instance, the loss of the entire 3-fluoropropoxy chain would result in a fragment corresponding to the bromophenol cation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, the parent molecular ion of this compound (C₉H₁₀BrFO) is first selected. Due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (1:1 ratio), the molecular ion appears as a characteristic pair of peaks (M and M+2) of similar intensity. youtube.com For this compound, these would be observed at m/z 232 and 234.

Collision-induced dissociation (CID) of the selected parent ion induces fragmentation at the weakest bonds. The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would include:

Alpha-cleavage at the ether linkage, leading to the loss of the fluoropropyl group or the bromophenyl group.

Cleavage of the C-Br bond , resulting in a fragment ion corresponding to the 4-(3-fluoropropoxy)phenyl cation.

Fragmentation within the propoxy chain , such as the loss of a CH₂F radical or a neutral C₃H₅F molecule.

Formation of a stable phenyl cation or related aromatic fragments, which are common in the mass spectra of benzene derivatives. docbrown.info

The resulting fragment ions are then detected, allowing for the reconstruction of the molecule's structure.

Table 1: Predicted MS/MS Fragmentation of this compound

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Ion Structure Fragmentation Pathway
232 / 234[C₉H₁₀BrFO]⁺Molecular Ion (M⁺)
171 / 173[C₆H₄BrO]⁺Loss of C₃H₅F (fluoropropene)
155 / 157[C₆H₄Br]⁺Loss of C₃H₆FO radical
123[C₉H₁₀FO]⁺Loss of Br radical
77[C₆H₅]⁺Loss of Br and C₃H₆FO
63[C₃H₆F]⁺Cleavage of the ether C-O bond

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies. For this compound, the spectra would be dominated by vibrations associated with the substituted benzene ring, the ether linkage, and the alkyl fluoride (B91410) moiety.

Aromatic Ring Vibrations : The C-H stretching vibrations of the benzene ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net C=C stretching vibrations within the ring are observed between 1600 and 1400 cm⁻¹. researchgate.netnih.gov The substitution pattern on the benzene ring (para-substitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Ether Linkage : The most characteristic vibration for the ether group (C-O-C) is the strong C-O stretching band, which typically appears in the 1260-1000 cm⁻¹ range. Asymmetric and symmetric stretching modes can often be distinguished.

Carbon-Halogen Bonds : The C-Br stretching vibration is expected in the lower frequency region, typically between 650 and 400 cm⁻¹. researchgate.net The C-F stretching vibration gives rise to a strong absorption in the 1400-1000 cm⁻¹ range. The exact position depends on the substitution, but it is a prominent feature.

These techniques are also valuable for monitoring chemical reactions. For instance, during the synthesis of this compound from 4-bromophenol (B116583) and a 3-fluoropropyl halide, the disappearance of the broad O-H stretching band of the phenol (B47542) (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether and C-F stretching bands would confirm the reaction's progress.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₂)2960 - 2850Medium
C=C StretchAromatic Ring1600 - 1450Medium to Strong
C-O-C StretchEther1260 - 1000Strong
C-F StretchAlkyl Fluoride1400 - 1000Strong
C-Br StretchAryl Bromide650 - 400Medium to Strong
C-H Bend (out-of-plane)para-substituted ring850 - 800Strong

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms of this compound or its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a single-crystal form, this technique can provide a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles with high precision.

The conformation of the flexible 3-fluoropropoxy side chain.

The arrangement of molecules in the crystal lattice, known as the crystal packing.

The nature and geometry of intermolecular interactions , such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom.

Table 3: Potential Parameters from X-ray Crystallographic Analysis

Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The basic repeating unit of the crystal lattice.
Space GroupThe symmetry elements of the crystal.
Bond Lengths (e.g., C-Br, C-O, C-F)Precise distances between bonded atoms.
Bond Angles (e.g., C-O-C, C-C-Br)Angles between adjacent bonds.
Torsion AnglesDefines the conformation of the molecule.
Intermolecular DistancesReveals close contacts and non-covalent interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule, for example, by creating a derivative with a substituent on the propoxy chain (e.g., at the 1- or 2-position), the resulting molecule would exist as a pair of enantiomers.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, would then become a crucial analytical tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Enantiomer Identification : Enantiomers produce CD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign). This allows for the unambiguous identification of each enantiomer.

Enantiomeric Excess (ee) Determination : The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By comparing the CD signal of a sample to that of an enantiomerically pure standard, the ee of the sample can be accurately determined.

This technique would be vital in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. CD spectroscopy would be used to assess the success of such a synthesis and to confirm the stereochemical purity of the final product.

Computational and Theoretical Studies on 1 Bromo 4 3 Fluoropropoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule (the ground state geometry) and its corresponding electronic energy.

Table 1: Predicted Ground State Geometrical Parameters for 1-Bromo-4-(3-fluoropropoxy)benzene using DFT (B3LYP/6-311+G(d,p))

ParameterPredicted Value
C-Br Bond Length~1.91 Å
C-O Bond Length~1.37 Å
O-C(propoxy) Bond Length~1.43 Å
C-F Bond Length~1.40 Å
C-C (aromatic) Bond Lengths~1.39 - 1.40 Å
C-O-C Bond Angle~118°
C-C-Br Bond Angle~120°

Note: These are estimated values based on typical DFT results for similar functional groups and have not been experimentally verified for this specific molecule.

Ab Initio Calculations for High-Accuracy Electronic Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide more accurate electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, are used to refine the understanding of the electronic structure. researchgate.net

For this compound, ab initio calculations would be instrumental in accurately determining properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and its potential use in electronic applications. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals would also be visualized to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling of Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying the high-energy transition states that connect reactants to products.

Energy Profiles for Substitution and Coupling Reactions

The bromine atom on the benzene (B151609) ring of this compound is a key functional group that can participate in various reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. researchgate.net Computational modeling can be used to construct detailed energy profiles for these transformations.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be generated. This diagram reveals the activation energy for each step, allowing for the determination of the rate-limiting step of the reaction. For example, in a Suzuki-Miyaura coupling reaction, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst and ligands.

Solvent Effects on Reactivity from Implicit and Explicit Solvation Models

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. nih.govrsc.org Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding the reaction mechanism in protic solvents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds. This allows for the identification of the most stable conformers (local energy minima). For the 3-fluoropropoxy chain, rotations around the C-O and C-C bonds would be investigated to determine the preferred spatial arrangement of the chain relative to the benzene ring.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion. rsc.org By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound over time. These simulations can reveal the flexibility of the side chain, the accessible conformational space, and the timescales of conformational interconversions. This information is particularly important for understanding how the molecule might interact with a biological receptor or pack in a solid-state material.

Torsional Scans and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the rotation around its single bonds. Torsional scans, a common computational technique, are employed to map the potential energy surface (PES) associated with these rotations. nih.gov This is typically achieved by systematically rotating a specific dihedral angle in increments while optimizing the rest of the molecule's geometry at each step. nih.gov

For this compound, the key dihedral angles governing the conformation of the propoxy chain are:

τ1 (C-C-O-C): Rotation around the bond connecting the benzene ring to the propoxy oxygen.

τ2 (C-O-C-C): Rotation around the ether oxygen-carbon bond.

τ3 (O-C-C-C): Rotation around the first C-C bond of the propoxy chain.

τ4 (C-C-C-F): Rotation around the C-C bond adjacent to the fluorine atom.

A one-dimensional torsional scan of τ1 would reveal the energy barriers associated with the orientation of the propoxy chain relative to the plane of the benzene ring. Similarly, scans of τ2, τ3, and τ4 would elucidate the preferred conformations (e.g., gauche vs. anti) of the alkyl chain. These calculations help identify the lowest energy conformers and the transition states that separate them. colostate.edu

By combining these scans, a multi-dimensional potential energy surface can be constructed, providing a comprehensive map of the molecule's conformational space. unige.ch The global minimum on this surface corresponds to the most stable conformation of the molecule. This information is fundamental for understanding how the molecule interacts with its environment.

Table 1: Illustrative Potential Energy Scan for τ1 (C-C-O-C) in this compound

Dihedral Angle (τ1)Relative Energy (kcal/mol)Conformation
2.5Eclipsed (High Energy)
60°0.2Skewed
90°0.0Perpendicular (Low Energy)
120°0.3Skewed
180°2.8Eclipsed (High Energy)

Note: This table is illustrative, based on expected outcomes for alkoxybenzenes. Actual values would be derived from quantum mechanical calculations.

Dynamics of the Propoxy Chain

While potential energy surfaces describe static structures, the propoxy chain of this compound is in constant motion at any temperature above absolute zero. Molecular dynamics (MD) simulations are a powerful computational tool used to study these dynamic processes. nih.gov MD simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe the molecule's behavior over time. researchgate.net

An MD simulation of this molecule would reveal how the propoxy chain flexes, bends, and rotates. nih.gov This is crucial for understanding the molecule's effective size, shape, and how it explores its conformational space. For instance, the simulation could show transitions between different low-energy conformations identified from the potential energy surface. The frequency and duration of these conformational states can influence the molecule's macroscopic properties. The presence of the terminal fluorine atom can affect the chain's dynamics through electrostatic interactions and by altering the rotational barriers within the chain. nasa.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design of Related Molecules (from a theoretical design perspective)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug and materials design. nih.gov They aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov From a theoretical design perspective, QSAR can be used to predict the activity of novel molecules before they are synthesized, saving time and resources. nih.govresearchgate.net

To design molecules related to this compound, one would first define a target activity (e.g., inhibitory concentration against an enzyme, or a specific material property). A training set of analogous compounds would be created by systematically modifying the parent structure. Modifications could include:

Changing the position of the bromine atom on the benzene ring.

Replacing the bromine with other halogens (Cl, I) or functional groups.

Altering the length of the alkoxy chain.

Changing the position or number of fluorine atoms on the chain.

For each molecule in the series, a set of molecular descriptors would be calculated using computational methods. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific radii.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

A statistical model (e.g., multiple linear regression) is then developed to correlate these descriptors with the observed activity. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis.

Table 2: Example Descriptors for a Hypothetical QSAR Study of 1-Bromo-4-(alkoxy)benzene Derivatives

CompoundModificationMolecular Weight ( g/mol )Calculated LogPDipole Moment (Debye)Predicted Activity (Arbitrary Units)
Parent -249.093.82.15.0
Analog 1 4-Chloro instead of 4-Bromo204.643.32.04.5
Analog 2 3-Bromo instead of 4-Bromo249.093.92.55.2
Analog 3 Butoxy instead of Propoxy263.124.32.25.8

Note: This table is for illustrative purposes to explain the QSAR design concept.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can accurately predict various spectroscopic properties of molecules. scielo.br These predictions are invaluable for confirming the structure of a synthesized compound and interpreting experimental spectra.

For this compound, key spectroscopic data can be calculated:

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. scielo.br These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental NMR spectra to aid in peak assignment.

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes can be determined. The resulting predicted IR spectrum shows the frequencies and intensities of characteristic peaks, such as C-H stretches, C-O-C ether stretches, C-Br vibrations, and C-F stretches. This allows for a detailed comparison with an experimental IR spectrum.

The process involves first finding the lowest energy geometry of the molecule through optimization. Then, specific calculations are run on this geometry to obtain the desired spectroscopic properties. A strong correlation between the predicted and experimental spectra provides high confidence in the structural assignment of the synthesized compound. scielo.br

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound

SpectrumParameterPredicted ValueExperimental Value
¹³C NMR C-Br (ipso-carbon)~115 ppm~114 ppm
¹³C NMR C-O (ipso-carbon)~158 ppm~157 ppm
¹⁹F NMR -CH₂F~ -220 ppm~ -222 ppm
IR C-O-C Stretch~1240 cm⁻¹~1245 cm⁻¹
IR C-F Stretch~1050 cm⁻¹~1055 cm⁻¹

Note: Experimental values are hypothetical and for illustrative purposes only. Predicted values are typical ranges obtained from DFT calculations for similar structures.

In-depth Analysis of this compound Reveals a Niche Intermediate with Limited Publicly Available Research

Despite a comprehensive investigation into the scientific literature and patent databases, detailed research findings on the specific applications of the chemical compound This compound are scarce. While its chemical structure suggests potential as a valuable intermediate in various fields of chemical research and development, publicly accessible data to construct a thorough and informative article based on the requested outline is not available.

The compound, identified by its CAS Number 958454-28-9 and molecular formula C9H10BrFO, belongs to the class of fluorinated aryl ethers. chemicalbook.com This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the ether linkage. ontosight.aiontosight.ai However, specific studies detailing the role of this compound as a building block for complex organic molecules, in the development of novel reagents and catalysts, or in the synthesis of fluorine-containing polymers are not present in the public domain.

General synthetic methodologies for related compounds, such as the synthesis of 1-bromo-4-(3-chloropropyl)benzene, involve the reaction of the corresponding alcohol with a halogenating agent. chemicalbook.com It is plausible that this compound could be synthesized via a similar route, starting from 4-bromophenol (B116583) and 1-fluoro-3-halopropane. The presence of the bromo- and fluoro- functionalities offers synthetic handles for various chemical transformations. The bromo group, for instance, is a common precursor for cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The fluoropropoxy moiety introduces fluorine, an element known to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which is particularly relevant in the design of bioactive compounds. ontosight.aiontosight.ai Furthermore, the incorporation of fluorine into polymers can significantly alter their properties, including thermal stability and chemical resistance.

While the potential applications of this compound can be inferred from the general reactivity of its constituent functional groups, the absence of specific research data prevents a detailed discussion as outlined in the user's request. There are no publicly available studies that describe its use as a precursor to specific fluorinated aromatic compounds with diverse substitution patterns or as a key intermediate in the multistep synthesis of advanced intermediates. Similarly, its application as a monomer for specialty polymer architectures or in the modification of polymer properties through fluorine incorporation is not documented in accessible scientific literature or patents.

Applications of 1 Bromo 4 3 Fluoropropoxy Benzene in Advanced Chemical Research and Development

Utilization as an Analytical Standard or Probe in Chemical Analysis

While specific documented applications of 1-Bromo-4-(3-fluoropropoxy)benzene as an analytical standard are not widely available in peer-reviewed literature, its chemical properties suggest potential utility in this domain.

Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Studies

In GC-MS analysis, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and injection. For a compound to be a good internal standard, it should be similar to the analyte in chemical behavior but not naturally present in the samples.

Given its bromo and fluoro groups, this compound would likely exhibit a distinct mass spectrum and a retention time that could make it a suitable internal standard for the analysis of other halogenated or aromatic ether compounds. Its relatively high molecular weight and boiling point would suggest elution in a region of the chromatogram that may be clear of interfering peaks from lighter, more volatile sample components. However, no specific studies documenting its use for this purpose have been identified.

Reference Compound in Chromatographic Method Development

Reference compounds are highly purified substances used to confirm the identity and purity of a substance or to develop and validate analytical methods. The development of new chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often requires a range of compounds to test the separation efficiency, selectivity, and robustness of the method.

This compound, with its distinct polarity and functional groups, could serve as a useful reference marker in the development of chromatographic methods for separating mixtures of halogenated aromatic compounds. Its UV absorbance, due to the benzene (B151609) ring, would allow for easy detection by UV detectors in HPLC. No specific instances of its use in published method development studies have been found.

Exploration in Agrochemical Research as a Structural Motif for Target Synthesis

The incorporation of fluorine atoms into organic molecules is a common strategy in agrochemical research to enhance the efficacy and metabolic stability of active ingredients. The bromo-aromatic moiety, on the other hand, serves as a key handle for further chemical modifications, typically through cross-coupling reactions.

While direct research on this compound as a precursor for new agrochemicals is not publicly documented, its structure represents a valuable pharmacophore. The fluoropropoxy side chain can influence the lipophilicity and binding affinity of a potential agrochemical to its biological target. The bromine atom on the phenyl ring provides a reactive site for introducing other functional groups to build more complex molecular architectures. For instance, it could be used in Suzuki, Heck, or Buchwald-Hartwig coupling reactions to create novel derivatives for screening in agrochemical discovery programs. The focus in this context is purely on the synthetic utility of the molecule as a building block, without any consideration of the biological activity or safety of the resulting compounds.

Application in Radiochemistry for ¹⁸F Labeling Studies

Positron Emission Tomography (PET) is a powerful imaging technique that often utilizes radiotracers labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The development of new ¹⁸F-labeled probes for research purposes (not for clinical imaging) is an active area of radiochemistry.

Future Research Directions and Emerging Challenges in the Study of 1 Bromo 4 3 Fluoropropoxy Benzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of aryl ethers and brominated aromatic compounds often involves harsh reagents and generates significant waste. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 1-bromo-4-(3-fluoropropoxy)benzene.

Catalytic Approaches for Reduced Waste Generation

The development of catalytic methods for the synthesis of this compound is a primary objective for enhancing its environmental profile. Traditional bromination of phenols and their ethers can lead to mixtures of products and the use of stoichiometric, often hazardous, brominating agents. sci-hub.seyoutube.comacs.org Future research could explore the use of supported catalysts, such as zinc bromide on mesoporous silica, which has been shown to be effective for the para-bromination of activated aromatic substrates. rsc.org Another avenue is the use of oxidative bromination techniques that utilize greener oxidants like hydrogen peroxide or even air, potentially in the presence of a catalyst, to generate the brominating species in situ from bromide salts. researchgate.net This approach minimizes the use of elemental bromine and reduces the formation of hazardous byproducts. biorxiv.orgresearchgate.netchemrxiv.org

Catalytic Strategy Potential Advantages Key Research Challenges
Supported Bromination CatalystsReusability of the catalyst, high selectivity, reduced waste.Catalyst deactivation, optimization for specific substrate.
Oxidative BrominationUse of greener oxidants (e.g., H₂O₂, air), in-situ generation of bromine.Control of selectivity, catalyst stability under oxidative conditions.
Cu/Fe-Catalyzed EtherificationUse of abundant and less toxic metals, milder reaction conditions.Ligand design for high efficiency, substrate scope limitations.
One-Pot SynthesisReduced purification steps, improved time and atom economy.Compatibility of reaction conditions for multiple steps.

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netchemrxiv.orgfu-berlin.denih.govresearchgate.net The application of flow chemistry to the synthesis of this compound could enable a safer and more efficient production process. nih.gov For instance, potentially hazardous intermediates could be generated and consumed in a continuous stream, minimizing their accumulation. researchgate.netchemrxiv.orgnih.govresearchgate.net

A flow-based approach could involve a multi-step sequence where the starting phenol (B47542) is first brominated in a reactor coil and then directly coupled with the fluorinated alkylating agent in a subsequent module. youtube.com This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. iscientific.org The scalability of such a process would be a significant advantage for potential industrial applications of this compound. chemrxiv.orgfu-berlin.denih.govresearchgate.net

Exploration of Unconventional Reactivity and Novel Transformations

The dual functionality of this compound, with its reactive aryl bromide and fluorinated ether chain, opens up avenues for exploring novel chemical transformations. The bromine atom serves as a handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at the para-position. researchgate.netwikipedia.org

Future research could focus on exploring less conventional reactivity. For example, the radical anion of similar compounds like 1-bromo-4-nitrobenzene (B128438) has shown altered reactivity in ionic liquids, suggesting that the reaction environment could be a tool to unlock new chemical pathways. rsc.org The development of novel cascade reactions, where multiple transformations occur in a single pot, could lead to the efficient synthesis of complex molecules derived from this compound. researchgate.net Furthermore, metallaphotocatalysis could enable the coupling of this aryl bromide with light alkanes, a challenging but highly desirable transformation. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

To fully understand and optimize the chemical reactions involving this compound, advanced in situ spectroscopic techniques are invaluable. Techniques such as NMR, Raman, and FTIR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. ubc.caazom.comresearchgate.netshoko-sc.co.jp

For instance, ¹⁹F NMR spectroscopy could be used to monitor reactions involving the fluoropropoxy chain, taking advantage of the high sensitivity of the fluorine nucleus. azom.com In situ monitoring of a Suzuki coupling reaction of this compound could reveal the rates of oxidative addition, transmetalation, and reductive elimination, allowing for the optimization of the catalytic cycle. ubc.caresearchgate.netshoko-sc.co.jp The combination of in situ spectroscopy with automated reaction platforms would enable high-throughput screening of reaction conditions and rapid process development.

Spectroscopic Technique Information Gained Potential Application for this compound
¹⁹F NMR SpectroscopyChanges in the chemical environment of the fluorine atoms.Monitoring reactions at the fluoropropoxy tail, assessing purity. azom.com
¹H/¹³C NMR SpectroscopyStructural elucidation and quantification of reactants and products.Real-time monitoring of overall reaction progress.
In situ Raman/FTIRVibrational information, identification of functional groups.Tracking the formation and consumption of key species in real-time.
Mass SpectrometryIdentification of intermediates and byproducts.Elucidating reaction mechanisms and identifying impurities. shoko-sc.co.jp

Design of ¹⁹F NMR Probes Incorporating the this compound Scaffold for Biophysical and Materials Research

The presence of a fluorinated moiety in this compound makes it an attractive scaffold for the design of ¹⁹F NMR probes. The ¹⁹F nucleus is an excellent reporter for NMR studies due to its high sensitivity and the low natural abundance of fluorine in biological systems, which results in background-free spectra. biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.gov

Future research could focus on modifying the this compound structure to create probes that are sensitive to their local environment. For example, the bromo group could be functionalized with a recognition element that binds to a specific biomolecule or material. Upon binding, the chemical environment of the fluoropropoxy tail would change, leading to a detectable shift in the ¹⁹F NMR signal. biorxiv.orgnih.govresearchgate.netbiorxiv.org Such probes could be used to study protein-ligand interactions, monitor enzymatic activity, or probe the internal structure of materials. The design of highly fluorinated peptides or other bioconjugates incorporating this scaffold could enhance signal detection for in vivo imaging applications. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(3-fluoropropoxy)benzene, and how are key intermediates characterized?

The synthesis typically involves halogenation and alkoxylation steps. A fluorinated propoxy chain can be introduced via nucleophilic substitution or coupling reactions. For example, describes a dehydrohalogenation procedure using potassium tert-butoxide in THF to generate fluorinated vinyl intermediates, which can be adapted for fluoropropoxy derivatives . Key intermediates are characterized using nuclear magnetic resonance (NMR) to confirm regiochemistry, infrared spectroscopy (IR) to verify functional groups (e.g., C-F stretching at ~1100 cm⁻¹), and mass spectrometry (MS) for molecular weight validation .

Q. How does the fluoropropoxy substituent influence the compound’s physical properties and reactivity?

The fluoropropoxy group introduces strong electron-withdrawing effects due to the C-F bond’s electronegativity, which lowers the electron density of the benzene ring. This enhances susceptibility to electrophilic aromatic substitution at specific positions and stabilizes intermediates in cross-coupling reactions. highlights similar trifluoromethoxy-substituted benzenes, where fluorine atoms significantly alter boiling points and solubility compared to non-fluorinated analogs .

Q. What are the standard protocols for optimizing purity and yield in its synthesis?

Critical steps include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve nucleophilic substitution efficiency .
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during halogenation .
  • Purification : Flash column chromatography (silica gel, hexane/CH₂Cl₂ gradients) is standard for isolating high-purity products .

Advanced Research Questions

Q. How can researchers resolve contradictory data in substitution reactions involving this compound?

Discrepancies in product distribution (e.g., para vs. meta substitution) may arise from:

  • Steric hindrance : Bulky nucleophiles favor less hindered positions.
  • Solvent polarity : Protic solvents stabilize charged intermediates, altering reaction pathways .
  • Catalyst effects : Palladium catalysts (e.g., in Miyaura-Suzuki couplings) can override inherent electronic biases .
    Systematic kinetic studies and DFT calculations are recommended to map substituent effects .

Q. What strategies enhance regioselectivity in cross-coupling reactions with this compound?

The bromine atom serves as a prime site for cross-coupling. To improve selectivity:

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) direct coupling to the bromine site while suppressing proto-dehalogenation .
  • Microwave-assisted synthesis : Accelerates reaction rates, reducing side product formation .
  • Pre-functionalization : Introducing directing groups (e.g., sulfonyl) can steer coupling to specific positions .

Q. How does the fluoropropoxy group impact biological activity in pharmacological studies?

While direct data on this compound is limited, notes that sulfur- and halogen-containing analogs exhibit enhanced interactions with enzyme active sites (e.g., kinase inhibition). Fluorine’s electronegativity may improve membrane permeability and metabolic stability, as seen in fluorinated drug candidates . In vitro assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking studies to validate mechanisms .

Q. What advanced analytical techniques are used to study degradation pathways under varying conditions?

  • High-resolution MS (HRMS) : Identifies degradation products via exact mass matching.
  • HPLC-MS/MS : Tracks real-time decomposition in acidic/alkaline environments.
  • X-ray crystallography : Resolves structural changes in crystalline forms under thermal stress .

Methodological Considerations

Q. How should researchers design experiments to compare fluoropropoxy derivatives with other halogenated ethers?

  • Control groups : Synthesize analogs with chloro-, iodo-, or non-fluorinated propoxy chains.
  • Reactivity assays : Compare rates in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. What computational tools are effective for predicting the compound’s behavior in catalytic systems?

  • DFT calculations : Model transition states in cross-coupling reactions (e.g., Pd-catalyzed couplings) .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways .
  • Chemoinformatics databases : Leverage PubChem data for benchmarking physicochemical properties .

Data Interpretation and Validation

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., ring flipping) that obscure splitting .
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial interactions.
  • Isotopic labeling : Use deuterated solvents or ¹⁹F NMR to simplify complex spectra .

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